molecular formula C15H19N3O2 B14410345 6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 84313-99-5

6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B14410345
CAS No.: 84313-99-5
M. Wt: 273.33 g/mol
InChI Key: SNHGUFLJURHILY-UHFFFAOYSA-N
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Description

6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a compound that belongs to the class of pyridazinones. Pyridazinones are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of 3-methyl-4-(morpholin-4-yl)aniline with appropriate reagents to form the pyridazinone ring. One common method involves the use of hydrazine derivatives and diketones under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

84313-99-5

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

3-(3-methyl-4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C15H19N3O2/c1-11-10-12(13-3-5-15(19)17-16-13)2-4-14(11)18-6-8-20-9-7-18/h2,4,10H,3,5-9H2,1H3,(H,17,19)

InChI Key

SNHGUFLJURHILY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NNC(=O)CC2)N3CCOCC3

Origin of Product

United States

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